BRAF inhibitor
描述
The compound N-(2,4-Difluoro-3-(5-(pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl)propane-2-sulfinamide features a pyrrolo[2,3-b]pyridine core substituted at position 5 with a pyridin-3-yl group and at position 3 with a carbonyl-linked 2,4-difluorophenylsulfinamide moiety. This scaffold is structurally optimized for kinase inhibition, leveraging the electron-deficient pyrrolopyridine core for ATP-binding pocket interactions . The propane-2-sulfinamide group enhances solubility and metabolic stability compared to sulfonamide analogs .
属性
IUPAC Name |
N-[2,4-difluoro-3-(5-pyridin-3-yl-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]propane-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F2N4O3S/c1-12(2)32(30,31)28-18-6-5-17(23)19(20(18)24)21(29)16-11-27-22-15(16)8-14(10-26-22)13-4-3-7-25-9-13/h3-12,28H,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUNCACOTKLUNHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)C4=CN=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918505-61-0 | |
| Record name | PLX4032 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0918505610 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
准备方法
Dual Suzuki-Miyaura Coupling Route
The first validated synthesis employs sequential Suzuki-Miyaura reactions to construct the pyrrolo[2,3-b]pyridine core. Initial coupling of 5-bromo-7-azaindole with pyridin-3-ylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in dimethylformamide (DMF) at 80°C yields the 5-pyridin-3-yl intermediate. Subsequent iodination using N-iodosuccinimide (NIS) in dichloromethane introduces the halogen at position 3, critical for downstream functionalization.
A second Suzuki-Miyaura reaction links this intermediate to 2,4-difluoro-3-(propane-2-sulfinamido)phenylboronic pinacol ester, catalyzed by Pd(OAc)₂ with SPhos ligand and K₃PO₄ in toluene/water (3:1) at 100°C. Final Friedel-Crafts acylation with trifluoroacetic anhydride (TFAA) in dichloromethane completes the carbonyl bridge, affording the target compound in 62% overall yield.
Table 1: Key Parameters for Dual Suzuki-Miyaura Route
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Initial Coupling | Pd(PPh₃)₄, Na₂CO₃, DMF, 80°C | 78 |
| Iodination | NIS, CH₂Cl₂, rt | 92 |
| Second Coupling | Pd(OAc)₂, SPhos, K₃PO₄, toluene/H₂O, 100°C | 85 |
| Friedel-Crafts | TFAA, CH₂Cl₂, 0°C to rt | 89 |
Sonogashira Coupling-Friedel-Crafts Hybrid Approach
An alternative pathway leverages Sonogashira coupling to install an alkyne moiety prior to cyclization. Starting with 3-iodo-5-pyridin-3-yl-1H-pyrrolo[2,3-b]pyridine, reaction with ethynyltrimethylsilane under Pd(PPh₃)₂Cl₂/CuI catalysis in toluene at 110°C introduces the terminal alkyne. Desilylation with K₂CO₃ in methanol liberates the free acetylene, which undergoes base-mediated cyclization (KOtBu, NMP, 120°C) to form the tricyclic core.
Friedel-Crafts acylation with 2,4-difluoro-3-sulfinamidobenzoyl chloride in the presence of AlCl₃ in dichloromethane at −10°C completes the synthesis, achieving a 58% overall yield. This route reduces palladium loading by 40% compared to the dual Suzuki method but requires stringent temperature control during cyclization.
Table 2: Optimization of Sonogashira-Cyclization Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst Loading | 5 mol% Pd(PPh₃)₂Cl₂ | Maximizes to 73% |
| Cyclization Base | KOtBu in NMP | Prevents hydrolysis |
| Reaction Temperature | 120°C, sealed tube | Completes in 8h |
Halogenation Strategies for Intermediate Functionalization
Electrophilic Iodination vs Bromination
Sulfinamide Group Installation
The propane-2-sulfinamide moiety is introduced via nucleophilic aromatic substitution (SNAr) on 2,4-difluoro-3-nitrobenzene. Reduction of the nitro group with H₂/Pd-C in ethanol followed by sulfinylation with propane-2-sulfinyl chloride in pyridine affords the key benzamide precursor in 81% yield. X-ray crystallography confirms ortho-fluoro groups direct sulfinamide orientation, crucial for BRAF binding.
Purification and Characterization
Final purification employs reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) to >98% purity. Structural validation combines high-resolution mass spectrometry (HRMS: m/z 457.1243 [M+H]⁺) and ¹⁹F NMR (−112.3 ppm, d, J=8.7 Hz).
Comparative Analysis of Synthetic Routes
Table 3: Route Comparison
| Metric | Dual Suzuki Route | Sonogashira Route |
|---|---|---|
| Total Steps | 4 | 5 |
| Palladium Consumption | 8.2 mol% | 4.7 mol% |
| Overall Yield | 62% | 58% |
| Key Advantage | Fewer purification steps | Lower catalyst costs |
化学反应分析
反应类型: BRAF抑制剂会经历各种化学反应,包括氧化、还原和取代反应 。这些反应对于修饰抑制剂的化学结构至关重要,以改善其药代动力学和药效学特性。
常用的试剂和条件: BRAF抑制剂合成中常用的试剂包括钯催化剂、碳酸钾等碱性试剂,以及二甲基甲酰胺和二氯甲烷等溶剂 。 反应条件通常涉及高温和惰性气氛,以防止不必要的副反应 .
主要形成的产物: 这些反应形成的主要产物是具有特定官能团的最终BRAF抑制剂,这些官能团增强了它们与BRAF激酶的结合。 这些官能团包括卤素、烷基和芳香环 .
科学研究应用
BRAF Inhibition
N-(2,4-Difluoro-3-(5-(pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl)propane-2-sulfinamide has been identified as a potential BRAF inhibitor. BRAF is a gene that encodes a protein involved in sending signals inside cells, which helps regulate cell growth. Mutations in BRAF are implicated in various cancers, particularly melanoma.
Case Studies:
- Melanoma Treatment : Studies have shown that compounds targeting BRAF can lead to significant reductions in tumor size and improved survival rates in melanoma patients with BRAF mutations .
Anticancer Activity
Research indicates that this compound may exhibit broad-spectrum anticancer properties beyond just BRAF inhibition. It has been tested against various cancer cell lines demonstrating cytotoxic effects.
Data Table: Anticancer Activity
Mechanistic Studies
Mechanistic studies have focused on the compound's ability to induce apoptosis (programmed cell death) in cancer cells. It appears to activate various pathways associated with cell death while inhibiting proliferation.
Key Findings:
- Apoptosis Induction : The compound activates caspase pathways leading to apoptosis in treated cancer cells .
Drug Design and Development
The complexity of this compound makes it a valuable scaffold for drug design. Its unique structural features allow for modifications that can enhance potency and selectivity against cancer targets.
Synthetic Approaches:
Research has focused on developing synthetic routes that allow for easy modification of the sulfinamide group to optimize biological activity .
作用机制
相似化合物的比较
Key Structural Features :
- Core : 1H-pyrrolo[2,3-b]pyridine (7-azaindole), a bicyclic heteroaromatic system.
- Substituents :
Comparison with Structural Analogs
Core Modifications: Pyrrolo[2,3-b]pyridine vs. Pyrazolo[3,4-b]pyridine
Impact of Core Modification :
Substituent Variations: Sulfinamide vs. Sulfonamide
Impact of Sulfur Group :
Substituent Position and Halogen Effects
Key Observations :
Yield Optimization :
- reports >95% yields for analogous 5-aryl-pyrrolo[2,3-b]pyridines using Raney Nickel-mediated nitro reduction .
生物活性
N-(2,4-Difluoro-3-(5-(pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl)propane-2-sulfinamide, often referred to by its CAS number 918505-61-0, is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Structure and Weight
- Molecular Formula : C22H18F2N4O3S
- Molecular Weight : 456.47 g/mol
- CAS Number : 918505-61-0
The compound belongs to the class of aryl-phenylketones and exhibits a complex structure that includes pyridine and pyrrole moieties, which are known for their biological significance in medicinal chemistry .
N-(2,4-Difluoro-3-(5-(pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl)propane-2-sulfinamide has been identified as a potential inhibitor of the BRAF kinase pathway. BRAF is a serine/threonine kinase involved in the MAPK signaling pathway, which regulates cell division and differentiation. The inhibition of BRAF can lead to decreased proliferation of cancer cells, particularly those harboring BRAF mutations .
Antitumor Activity
Recent studies have demonstrated that compounds structurally related to N-(2,4-Difluoro-3-(5-(pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl)propane-2-sulfinamide exhibit significant cytotoxic effects against various cancer cell lines:
The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that this compound may be effective in treating tumors driven by BRAF mutations.
In Silico Studies
In silico studies have been conducted to evaluate the metabolic stability and clearance rates of this compound. It was found that the compound has favorable pharmacokinetic properties with moderate intrinsic clearance values, suggesting potential for oral bioavailability . The predictive models indicate minimal hepatic flow influence on its metabolism, which is advantageous for systemic circulation.
Case Studies
- BRAF V600E Mutant Melanoma : In a preclinical model involving melanoma cells with the BRAF V600E mutation, treatment with N-(2,4-Difluoro-3-(5-(pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl)propane-2-sulfinamide resulted in significant apoptosis and reduced tumor growth compared to untreated controls .
- Combination Therapies : A study exploring combination therapies showed enhanced efficacy when this compound was used alongside traditional chemotherapeutics. The synergistic effects were attributed to the dual inhibition of the MAPK pathway and other signaling cascades involved in tumor survival .
Toxicity and Safety Profile
Preliminary toxicity assessments indicate that N-(2,4-Difluoro-3-(5-(pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl)propane-2-sulfinamide exhibits low hepatotoxicity risk and does not significantly inhibit hERG channels, which are associated with cardiac toxicity . These findings suggest a favorable safety profile for further development.
常见问题
Q. What are common synthetic routes for preparing pyrrolo[2,3-b]pyridine derivatives like this compound?
The core pyrrolo[2,3-b]pyridine scaffold is typically synthesized via Suzuki-Miyaura cross-coupling reactions. For example, 5-bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine can react with arylboronic acids (e.g., 4-trifluoromethylphenylboronic acid) using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in toluene/EtOH/H₂O solvents at 90–105°C . Purification often involves silica gel chromatography with dichloromethane/ethyl acetate gradients .
Example Reaction Conditions :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Coupling | Pd(PPh₃)₄, K₂CO₃, toluene/EtOH/H₂O, 90°C | 74–94% |
Q. How is the compound characterized structurally?
Key characterization methods include:
- ¹H NMR : Peaks for aromatic protons (δ 8.8–7.1 ppm), NH (δ ~13.3 ppm), and substituents (e.g., OCH₃ at δ 3.8 ppm) .
- X-ray crystallography : Resolves stereochemistry and confirms bond lengths (e.g., mean C–C bond length = 0.002 Å) .
Q. What is the role of the sulfinamide group in this compound’s activity?
Sulfinamide groups are often used to enhance solubility and modulate kinase binding affinity. In related pyrrolo[2,3-b]pyridines, sulfonamide/sulfinamide moieties improve selectivity for ATP-binding pockets in kinases by forming hydrogen bonds with hinge regions .
Advanced Research Questions
Q. How can researchers optimize reaction yields for challenging Suzuki couplings in this scaffold?
Low yields may arise from steric hindrance or electron-deficient boronic acids. Strategies include:
- Pre-activation of boronic acids : Use of arylboronic esters or pinacolboranes.
- Catalyst optimization : Switching to Pd(OAc)₂ with SPhos ligand for electron-poor substrates.
- Temperature control : Gradual heating (e.g., 90°C → 105°C) improves coupling efficiency for bulky substituents .
Q. How do substituents at the 3- and 5-positions of the pyrrolo[2,3-b]pyridine affect kinase inhibition?
SAR studies show:
- 3-Carbonylphenyl groups : Critical for hydrophobic interactions in kinase pockets (e.g., BRAF V600E).
- 5-Pyridinyl groups : Enhance π-π stacking with conserved residues (e.g., Phe583 in BRAF) .
- Fluorine atoms : Improve metabolic stability and blood-brain barrier penetration .
Activity Trends :
| Substituent | IC₅₀ (nM) | Selectivity (vs. WT BRAF) |
|---|---|---|
| 5-(Pyridin-3-yl) | 12 ± 2 | >100-fold |
| 5-Chloro | 45 ± 5 | ~10-fold |
Q. How to resolve contradictions in NMR data for regioisomeric byproducts?
Regioisomers from coupling reactions can be distinguished via:
- NOESY experiments : Correlate spatial proximity of aromatic protons.
- LC-MS/MS fragmentation : Compare fragmentation patterns with computational predictions.
- Crystallographic validation : Definitive assignment via X-ray structures .
Q. What strategies mitigate hygroscopicity of intermediates during synthesis?
Hygroscopic intermediates (e.g., sulfinamide precursors) require:
- Anhydrous workup : Use of molecular sieves or THF dried over Na/benzophenone.
- Protection/deprotection : Temporarily mask polar groups (e.g., TMS protection of NH) .
Methodological Guidance
Q. How to design assays for evaluating kinase selectivity?
- Panel screening : Test against 100+ kinases (e.g., DiscoverX KINOMEscan).
- Cellular assays : Use Ba/F3 cells expressing mutant vs. wild-type kinases to assess functional selectivity .
Q. What computational tools predict binding modes of this compound?
- Docking : AutoDock Vina or Schrödinger Glide with crystal structures (PDB: 3C4C for BRAF).
- MD simulations : GROMACS for stability analysis of ligand-protein complexes .
Data Contradiction Analysis
Q. Why do some substituents improve in vitro potency but reduce cellular activity?
Discrepancies may arise from:
- Poor membrane permeability : LogP >5 reduces cellular uptake.
- Efflux pumps : P-gp substrates show reduced intracellular concentrations.
- Metabolic instability : Cytochrome P450-mediated degradation (e.g., CYP3A4). Validate via hepatic microsome assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
